molecular formula C10H7N3OS B046776 2-Aminothiazolo[4,5-f]quinolin-5-ol CAS No. 120164-33-2

2-Aminothiazolo[4,5-f]quinolin-5-ol

Cat. No.: B046776
CAS No.: 120164-33-2
M. Wt: 217.25 g/mol
InChI Key: LUMAPDUBCYHISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminothiazolo[4,5-f]quinolin-5-ol is a sophisticated heterocyclic compound that incorporates both aminothiazole and quinoline pharmacophores, making it a molecule of significant interest in medicinal chemistry and drug discovery research. The 2-aminothiazole scaffold is a privileged structure in pharmaceutical sciences, known to be a key component in various therapeutic agents and is associated with a wide spectrum of biological activities . These activities include serving as a core structure in anticancer agents such as the approved drugs Dasatinib and Alpelisib , as well as in compounds exhibiting antimicrobial , anti-inflammatory , and antioxidant properties . The fusion of this scaffold with a quinoline system, as found in this compound, is a strategic approach in molecular design aimed at exploring novel chemical space and potentially modulating multiple biological targets. Researchers are investigating such fused heterocyclic systems for their potential interactions with enzymes and receptors. The structural features of this compound suggest it may be of value in developing inhibitors for various kinase enzymes , phosphodiesterases (PDEs) , or cyclooxygenase (COX) enzymes . Its specific mechanism of action is a subject of ongoing investigation, and its research value lies in its potential to act as a key intermediate or a final scaffold in the synthesis of novel bioactive molecules. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers handling this compound should adhere to appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120164-33-2

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

2-amino-[1,3]thiazolo[4,5-f]quinolin-5-ol

InChI

InChI=1S/C10H7N3OS/c11-10-13-9-5-2-1-3-12-8(5)6(14)4-7(9)15-10/h1-4,14H,(H2,11,13)

InChI Key

LUMAPDUBCYHISY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CC3=C2N=C(S3)N)O)N=C1

Canonical SMILES

C1=CC2=C(C(=CC3=C2N=C(S3)N)O)N=C1

Synonyms

Thiazolo[4,5-f]quinolin-5-ol, 2-amino- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Aminothiazolo 4,5 F Quinolin 5 Ol and Analogues

Historical and Classical Approaches to Thiazolo[4,5-f]quinolines

Early methods for constructing the thiazolo[4,5-f]quinoline (B14748581) core laid the groundwork for the synthesis of this class of compounds. These classical approaches typically involve the formation of the thiazole (B1198619) ring onto a pre-existing quinoline (B57606) structure.

Cyclization of o-Amino-thiocyanato-quinolines

One of the foundational methods for synthesizing 2-aminothiazoloquinolines involves the cyclization of ortho-amino-thiocyanato-quinoline precursors. This intramolecular reaction is a direct approach to forming the thiazole ring fused to the quinoline core. The process generally involves the reaction of a diaminoquinoline with a thiocyanate (B1210189) salt to introduce the thiocyanato group, followed by cyclization to yield the 2-aminothiazoloquinoline.

Synthesis from 5-Aminoquinoline (B19350) Precursors

Another classical route utilizes 5-aminoquinoline as a starting material. researchgate.net This approach involves multiple steps to build the fused thiazole ring. For instance, the amino group of 5-aminoquinoline can be converted into a thiourea (B124793) derivative, which then undergoes cyclization to form the 2-aminothiazolo[4,5-f]quinoline system. researchgate.net This method has been instrumental in the synthesis of various substituted thiazoloquinolines. researchgate.net

Advanced and Modern Synthetic Strategies for Thiazoloquinoline Systems

Contemporary synthetic chemistry has introduced more efficient and versatile methods for the construction of complex heterocyclic systems like thiazoloquinolines. These advanced strategies often employ metal catalysis and microwave assistance to improve reaction times, yields, and substrate scope.

Palladium-Catalyzed N-Arylation-Cyclization Protocols for Fused Quinolines

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application in the formation of fused quinolines is well-documented. nih.govrsc.org These protocols often involve an N-arylation step followed by an intramolecular cyclization to construct the quinoline or a fused heterocyclic system. nih.govrsc.org For example, a palladium catalyst can facilitate the coupling of an ortho-haloaniline derivative with a suitable coupling partner, leading to an intermediate that can then cyclize to form the desired fused quinoline. nih.gov This strategy offers a powerful tool for creating a variety of substituted quinoline cores that can be further elaborated. While direct synthesis of 2-aminothiazolo[4,5-f]quinolin-5-ol via this method is not explicitly detailed, the principles of palladium-catalyzed N-arylation and cyclization are broadly applicable to the synthesis of complex quinoline derivatives. mdpi.comresearchgate.netmdpi.comnih.gov

Microwave-Assisted Cyclization Techniques for Thiazoloquinoline Cores

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. nih.gov The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including thiazoloquinolines. rsc.orgmdpi.comresearchgate.net For instance, the cyclization steps in both classical and modern synthetic routes can often be expedited under microwave conditions. frontiersin.orgrsc.orgnih.govlew.ro The synthesis of related thiazolo[5,4-f]quinazolines has been successfully achieved using microwave-assisted Dimroth rearrangement and other cyclization reactions. mdpi.comnih.govnih.gov This suggests that the final ring-closing step to form the thiazoloquinoline core can be efficiently promoted by microwave energy, offering a greener and more rapid alternative to conventional heating. nih.govamazonaws.comnih.gov

Diversification Strategies for Substituent Introduction (e.g., at C2, C5)

The ability to introduce a variety of substituents onto the thiazoloquinoline scaffold is crucial for developing new compounds with tailored properties. Modern synthetic strategies offer numerous ways to achieve this diversification.

Substitution at the C2-position: The 2-amino group of the thiazole ring serves as a versatile handle for further functionalization. It can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. For example, the synthesis of 2-substituted thiazolo[5,4-f]quinolines has been achieved through the cyclization of thioureidoquinolines. researchgate.net Additionally, 2-aminothiazole (B372263) derivatives can be synthesized from the reaction of thiourea with α-haloketones, a principle that can be adapted to the thiazoloquinoline system. mdpi.comorganic-chemistry.org

Substitution at the C5-position: Introducing substituents at the C5 position of the quinoline ring, which corresponds to the hydroxyl group in the target compound, can be achieved through various methods. For instance, palladium-catalyzed reactions can be employed to introduce aryl or other groups at this position. nih.gov Furthermore, functionalization of the quinoline core prior to thiazole ring formation is a common strategy. A route to install diverse substitutions at the C7 position of 4-amino-thaizoloquinoline has been described, which could be conceptually applied to the C5 position of the [4,5-f] isomer. mdpi.com

Stereoselective Synthesis of Hexahydrothiazoloquinolines

While direct methods for the stereoselective synthesis of hexahydrothiazoloquinolines are not extensively documented in the provided literature, principles from related stereoselective syntheses of heterocyclic systems can be extrapolated. The construction of chiral centers within a heterocyclic framework often relies on multi-component reactions utilizing chiral catalysts or auxiliaries.

An example of a relevant stereoselective approach is the synthesis of spirocyclic pyrrolidines and pyrrolothiazolidines. An efficient, one-pot, three-component protocol has been developed for the stereoselective synthesis of a new class of spiro thiazolidines. rsc.org This reaction involves 5-arylidene thiazolidine-2,4-diones, isatin, and a secondary amino acid, catalyzed by l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods. rsc.orgmdpi.com This method results in high yields of the endo-isomers, demonstrating a high degree of diastereoselectivity. mdpi.com The stereochemistry of the resulting spiro-compounds was confirmed using advanced NMR spectroscopy techniques. mdpi.com The key advantages of this protocol include high yields, excellent diastereoselectivity, and the straightforward recovery and reuse of the catalyst. mdpi.com

Another pertinent strategy involves the 1,3-dipolar cycloaddition of azomethine ylides to achieve the diastereoselective synthesis of densely substituted pyrrolidines. researchgate.netnih.gov In this approach, the N-tert-butanesulfinylimine group serves as an effective electron-withdrawing group in 1-azadienes. researchgate.netnih.gov Using a silver carbonate catalyst, this reaction yields proline derivatives with up to four stereogenic centers in good to moderate yields and with high regio- and diastereoselectivity. researchgate.netnih.gov The chiral sulfinyl group directs the absolute configuration of the final products. researchgate.netnih.gov Such strategies, which control the formation of multiple stereocenters in a single step, are foundational for the potential asymmetric synthesis of complex structures like hexahydrothiazoloquinolines.

Table 1: Example of a Stereoselective Three-Component Reaction for Spiro Thiazolidine Synthesis rsc.orgmdpi.com

ReactantsCatalystProductKey Features
5-Arylidene thiazolidine-2,4-diones, Isatin, Secondary amino acidsMnCoCuFe₂O₄@L-prolineSpiro Thiazolidine DerivativesHigh yield, High diastereoselectivity (endo-isomers), Reusable catalyst

Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives

The 2-aminothiazole core is a fundamental building block for many larger heterocyclic systems, including thiazoloquinolines. The Hantzsch thiazole synthesis is a classical and widely used method for constructing this moiety. This method typically involves the condensation of an α-haloketone with a thiourea derivative.

A common route to 2-amino-4,5-diarylthiazole derivatives begins with the Friedel–Crafts reaction to produce a 1,2-diaryl-ethanone. mdpi.com This intermediate is then brominated at the α-position, often using pyridinium (B92312) tribromide as a safer alternative to liquid bromine, to yield the corresponding α-bromo-1,2-diaryl-ethanone with excellent yields. mdpi.com The subsequent reaction of this α-haloketone with thiourea in a suitable solvent like ethanol (B145695) at reflux temperature leads to the formation of the 2-amino-4,5-diarylthiazole ring. mdpi.com

The resulting 2-aminothiazole can be further functionalized. For instance, the amino group at the C2 position can be acylated by reacting it with various acid chlorides or anhydrides to introduce amide functionalities. mdpi.comnih.govmdpi.com This strategy is often employed to explore the structure-activity relationships of these compounds in medicinal chemistry contexts. mdpi.comnih.gov

Table 2: Synthesis of 2-Amino-4,5-Diarylthiazole Intermediate mdpi.com

StepStarting MaterialsReagentsProductYield
11,2-diaryl-ethanonePyridinium tribromideα-bromo-1,2-diaryl-ethanoneExcellent
2α-bromo-1,2-diaryl-ethanoneThiourea2-Amino-4,5-diarylthiazoleNot specified
32-Amino-4,5-diarylthiazoleSubstituted benzoyl chlorideN-(4,5-diarylthiazol-2-yl)benzamide63-68%

Comparative Analysis of Synthetic Routes: Efficiency, Regioselectivity, and Scalability

The synthesis of the thiazoloquinoline scaffold can be achieved through various routes, each with its own merits regarding efficiency, control over regiochemistry, and potential for large-scale production.

In contrast, other approaches build the quinoline or quinazoline (B50416) ring onto a thiazole precursor. For instance, the synthesis of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines involves the reaction of a substituted aminothiazole with other reagents to form the fused quinazoline ring. nih.gov These methods can be highly efficient for generating libraries of analogues for biological screening.

A review of synthetic routes to thiazoloquinazolines highlights several strategies, including the heteroannulation of 2-alkylsulfanylquinazoline derivatives and multicomponent reactions. researchgate.net Multicomponent syntheses are particularly attractive for their efficiency, as they combine several starting materials in a single step to form complex products, often with good yields. researchgate.net For example, a multicomponent synthesis of thiazolo[2,3-b]quinazolines has been reported to proceed in excellent yield (96%) under microwave irradiation and solvent-free conditions, which are hallmarks of green chemistry and are often amenable to scaling up. researchgate.net

Table 3: Comparative Analysis of Synthetic Strategies for Thiazolo-fused Quinolines/Quinazolines

StrategyKey FeaturesAdvantagesDisadvantages
Linear, Multi-step Synthesis mdpi.comStepwise construction on a quinoline coreHigh regiochemical controlLong sequence, potentially low overall yield, challenges in scalability
Convergent Synthesis nih.govBuilding quinazoline ring on a thiazoleEfficient for creating analogue librariesMay have limitations in substrate scope
Multicomponent Reactions researchgate.netOne-pot reaction of multiple starting materialsHigh efficiency, good yields, often environmentally friendlyRegioselectivity can be a challenge, optimization may be required

Spectroscopic Characterization and Structural Elucidation of Thiazoloquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Thiazoloquinoline Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Confirmation and Chemical Shift Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. In the analysis of thiazoloquinoline derivatives, specific chemical shift ranges are characteristic of protons in different parts of the fused ring system and its substituents. rsc.orgresearchgate.netuncw.edu For instance, aromatic protons on the quinoline (B57606) and thiazole (B1198619) rings typically resonate in the downfield region (δ 7.0-9.0 ppm), influenced by the ring currents and the presence of heteroatoms. Protons of amino groups often appear as broad singlets, and their chemical shift can be sensitive to the solvent and concentration. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Data for a Thiazoloquinoline Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.5 m -
NH₂ 5.0 (broad) s -
OH 10.0 (broad) s -

Note: This table presents hypothetical data for illustrative purposes. Actual values can vary based on the specific derivative and solvent used.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbons and their hybridization states. In thiazoloquinoline derivatives, the carbon atoms of the aromatic rings typically appear in the δ 110-160 ppm range. rsc.orgresearchgate.netualberta.cajohnshopkins.edu The carbons directly attached to heteroatoms like nitrogen and sulfur, as well as the carbon of the hydroxyl group, will exhibit characteristic chemical shifts influenced by the electronegativity of these atoms.

Table 2: Representative ¹³C NMR Chemical Shift Data for a Thiazoloquinoline Derivative

Carbon Assignment Chemical Shift (δ, ppm)
C-Aromatic 110 - 150
C-Thiazole 150 - 170
C-OH 155 - 165

Note: This table presents hypothetical data for illustrative purposes. Actual values can vary based on the specific derivative and solvent used.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While 1D NMR provides information about the types of atoms present, 2D NMR techniques are crucial for piecing together the molecular puzzle by establishing connectivity between atoms. slideshare.netyoutube.comsdsu.eduwikipedia.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule. youtube.comsdsu.edu This is particularly useful for assigning protons within the quinoline and any substituted side chains.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the signals of protons directly bonded to carbon atoms (¹H-¹³C). youtube.comsdsu.eduwikipedia.org This allows for the unambiguous assignment of proton and carbon signals for each C-H unit in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). youtube.comsdsu.edu HMBC is invaluable for establishing the connectivity between different parts of the molecule, such as linking substituents to the main thiazoloquinoline framework and confirming the fusion pattern of the heterocyclic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. rsc.orgnih.govresearchgate.netub.edu This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of 2-Aminothiazolo[4,5-f]quinolin-5-ol and its derivatives. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, chemists can have a high degree of confidence in the identity of the synthesized compound. rsc.org

Table 3: HRMS Data for a Hypothetical Thiazoloquinoline Derivative

Molecular Formula Calculated Exact Mass [M+H]⁺ Found Exact Mass [M+H]⁺
C₁₀H₇N₃OS 218.0388 218.0391

Note: This table presents hypothetical data for illustrative purposes.

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS)

Different ionization techniques are used in mass spectrometry to generate ions from the sample molecules. rsc.orgualberta.canih.govresearchgate.net

Electrospray Ionization (ESI-MS): This is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. ESI-MS typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for determining the molecular weight. rsc.orgnih.govresearchgate.net

Electron Ionization (EI-MS): This is a harder ionization technique that involves bombarding the sample with high-energy electrons. This leads to extensive fragmentation of the molecule, creating a unique fragmentation pattern that can serve as a "fingerprint" for the compound. Analysis of these fragments can provide valuable information about the different structural components of the molecule and how they are connected.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared and Ultraviolet-Visible spectroscopy are powerful, non-destructive analytical techniques that offer valuable insights into the molecular structure and electronic transitions of organic compounds. For a molecule like this compound, these techniques are indispensable for confirming its synthesis and understanding its fundamental chemical properties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups: the amino (-NH₂), hydroxyl (-OH), and the fused aromatic system.

Based on established data for related structures, such as 2-aminothiazole (B372263) and hydroxyquinoline derivatives, the following IR absorption peaks can be anticipated. The N-H stretching vibrations of the primary amino group are typically observed in the region of 3500-3300 cm⁻¹. These often appear as two distinct bands, corresponding to the symmetric and asymmetric stretching modes. The O-H stretching vibration of the phenolic hydroxyl group is expected to produce a broad absorption band, typically in the range of 3400-3200 cm⁻¹, with its broadness resulting from hydrogen bonding.

The aromatic C-H stretching vibrations of the quinoline and thiazole rings would likely appear around 3100-3000 cm⁻¹. The C=N stretching vibration within the thiazole and quinoline rings is expected in the 1650-1550 cm⁻¹ region. Furthermore, C=C stretching vibrations from the aromatic rings will also be present in this region. The C-N and C-S stretching vibrations, characteristic of the 2-aminothiazole moiety, would be found in the fingerprint region of the spectrum, typically between 1400 cm⁻¹ and 1000 cm⁻¹.

Interactive Table of Predicted IR Absorption Data

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
Amino (-NH₂)3500 - 3300N-H Stretch
Hydroxyl (-OH)3400 - 3200 (broad)O-H Stretch
Aromatic C-H3100 - 3000C-H Stretch
C=N / C=C1650 - 1550Ring Stretching
C-N1400 - 1200C-N Stretch
C-S800 - 600C-S Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The fused aromatic system of this compound constitutes an extensive chromophore, which is expected to absorb light in the UV-Vis region. The absorption maxima (λmax) are indicative of the energy required for π → π* and n → π* electronic transitions.

For quinoline and its derivatives, characteristic absorption bands are typically observed in the ultraviolet region. The fusion of the thiazole ring and the presence of both an amino and a hydroxyl group, which are strong auxochromes, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent quinoline or thiazole systems. This is due to the extension of the conjugated system and the electron-donating effects of the amino and hydroxyl groups, which decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

It is anticipated that this compound would exhibit multiple absorption bands. High-energy π → π* transitions, characteristic of the aromatic system, would likely be observed in the shorter wavelength UV region (around 200-280 nm). Lower energy π → π* transitions, involving the entire conjugated system, and potentially n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, would be expected at longer wavelengths, possibly extending into the near-visible region (above 300 nm). The exact positions of these maxima would be influenced by the solvent polarity.

Interactive Table of Predicted UV-Vis Absorption Data

Electronic TransitionPredicted λmax (nm)Chromophore
π → π~220 - 280Fused Aromatic System
π → π> 300Extended Conjugated System
n → π*> 320Heteroatoms (N, O, S)

The detailed analysis of the IR and UV-Vis spectra is crucial for confirming the identity and purity of this compound and for providing a deeper understanding of its electronic structure, which is fundamental to predicting its reactivity and potential applications.

Biological Activity and Mechanistic Insights Pertaining to Thiazoloquinoline Scaffolds

Enzyme Inhibition Studies

The thiazoloquinoline framework has been identified as a privileged structure for targeting several key enzymes implicated in human diseases.

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, with two main isoforms, COX-1 and COX-2. nih.gov While non-selective inhibition of both can lead to gastrointestinal side effects, selective inhibitors are of great therapeutic interest. nih.gov A study focused on the synthesis of 2-substituted thiazolo[4,5-f]isoquinolines and quinolines to evaluate their potential as COX-1 and COX-2 inhibitors. researchgate.net The research developed a concise, multi-step synthesis for these compounds and screened a selection of them for their ability to inhibit both COX isoforms, with some demonstrating moderate activity. researchgate.net

Research into other related heterocyclic systems has also shown promise. For instance, thiazole-celecoxib analogues were found to inhibit COX-1 and COX-2, with some compounds showing better COX-1 inhibition than the reference drug celecoxib. mdpi.com Similarly, studies on various quinazoline (B50416) derivatives have identified compounds with high selectivity for COX-1 inhibition, with the most potent inhibitor having an IC₅₀ value of 64 nM. nih.gov

Table 1: COX Inhibition by Selected Thiazole (B1198619) and Quinoline (B57606) Derivatives

Compound TypeTargetActivityReference
Thiazolo[4,5-f]isoquinolines/quinolinesCOX-1/COX-2Moderate inhibition researchgate.net
Thiazolo-celecoxib analogue (7a)COX-1IC₅₀ = 4.80 µM mdpi.com
Quinazoline derivativeCOX-1IC₅₀ = 64 nM nih.gov

Dopamine (B1211576) autoreceptors are crucial for modulating the synthesis and release of dopamine, making them a target for antipsychotic drugs. A series of rigid tricyclic analogs of a known dopamine agonist were synthesized, leading to the identification of (R)-(+)-6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo[4,5-f]quinolin-2-amine as a highly selective dopamine autoreceptor agonist. nih.gov This compound was shown to inhibit spontaneous locomotor activity in rodents and reduce the accumulation of striatal DOPA, which are indicative of direct dopamine autoreceptor agonist activity. nih.gov While it displayed some postsynaptic dopamine activity at higher doses, its enantiomer, (-)-6, acted as a weak partial dopamine agonist. nih.gov This selective agonism suggests a potential for antipsychotic activity with a reduced risk of extrapyramidal side effects. nih.gov

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a drug target for various conditions, including neurological disorders and diabetes. nih.gov Thiazolo-fused systems have emerged as potent inhibitors of DYRK kinases. A library of novel thiazolo[5,4-f]quinazolines was synthesized and evaluated for their inhibitory activity against DYRK1A and DYRK1B. nih.gov Several of these derivatives, including EHT 5372, EHT 6840, EHT 1610, EHT 9851, and EHT 3356, demonstrated IC₅₀ values in the single-digit nanomolar or even subnanomolar range, making them some of the most potent DYRK1A/1B inhibitors reported. nih.gov Another study identified 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162) as a promising DYRK1A inhibitor. researchgate.net The development of these highly potent and selective inhibitors provides valuable molecular probes for studying the biological roles of DYRK1A/1B. nih.gov

Table 2: DYRK1A/1B Inhibition by Thiazolo[5,4-f]quinazoline Derivatives

CompoundTargetIC₅₀Reference
EHT 1610DYRK1A0.36 nM researchgate.net
EHT 1610DYRK1B0.59 nM researchgate.net
Compound 7iDYRK1A40 nM researchgate.net
Compound 8iDYRK1A47 nM researchgate.net
Compound 9iDYRK1A50 nM researchgate.net

Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. nih.gov A series of quinoline chalcone (B49325) derivatives were synthesized and tested for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The study found that all tested compounds exhibited considerable inhibitory activity against both enzymes. nih.gov Other research on quinoline derivatives has also identified compounds with moderate cholinesterase inhibitory activity. researchgate.net

Antimicrobial and Antifungal Potential of Related Thiazole/Quinoline Derivatives

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. The combination of thiazole and quinoline moieties has proven to be a fruitful avenue for this research.

A study investigating novel quinoline-thiazole derivatives reported significant antibacterial activity. nih.govacs.org For instance, compounds 4g and 4m were particularly effective against Staphylococcus aureus and Escherichia coli. nih.govacs.org Compound 4g demonstrated four times greater efficacy against two strains of E. coli compared to the standard drug chloramphenicol. nih.govacs.org Similarly, compound 4m was four times more effective against one E. coli strain and twice as effective against another. nih.govacs.org The mechanism of action for these quinoline derivatives is often linked to the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.govacs.org Another study on 2-phenylacetamido-thiazole derivatives identified a compound with potent inhibitory activity against E. coli KAS III and broad-spectrum antibacterial activity. mdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quinoline-Thiazole Derivatives

CompoundBacterial StrainMIC (μg/mL)Reference
4gS. aureus (ATCC 6538)7.81 nih.govacs.org
4mS. aureus (ATCC 6538)7.81 nih.govacs.org
4nS. aureus (ATCC 6538)62.50 nih.govacs.org
4gE. coli (ATCC 35218)7.81 nih.govacs.org
4gE. coli (ATCC 25922)3.91 nih.govacs.org
4mE. coli (ATCC 35218)7.81 nih.govacs.org
4mE. coli (ATCC 25922)7.81 nih.govacs.org
Compound 16E. coli1.56 - 6.25 mdpi.com
Compound 16S. aureus1.56 - 6.25 mdpi.com

Antifungal Activity, e.g., Anti-Candida albicans for 2-Amino-4,5-diarylthiazoles

The emergence of drug-resistant fungal pathogens, particularly Candida albicans, necessitates the development of novel antifungal agents. Thiazole derivatives have shown considerable promise in this area.

A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated potent activity against clinical isolates of C. albicans from patients with hematological malignancies. nih.gov All tested derivatives exhibited strong antifungal effects, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL, which is comparable to or even better than the standard antifungal drug nystatin. nih.govnih.gov The mechanism of action for these compounds is thought to involve disruption of the fungal cell wall and/or cell membrane. nih.govnih.gov Furthermore, these derivatives displayed low cytotoxicity against human erythrocytes, suggesting a favorable safety profile. nih.govnih.gov

In another study, thirty trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized and evaluated for their anti-Candida albicans activity. mdpi.comnih.gov One of the derivatives, after a demethylation process, exhibited anti-Candida albicans activity with a MIC80 of 9 μM, similar to the widely used antifungal drug fluconazole. mdpi.comnih.gov Molecular docking studies suggested that the antifungal mechanism could involve the inhibition of key fungal enzymes such as glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.comnih.gov

The presence of specific structural features, such as aliphatic chains or certain heteroaromatic rings on the hydrazone moiety at position C2 and a 4-iodophenyl group at C4 of the thiazole ring, has been shown to confer promising inhibitory activity, particularly against Candida albicans and Candida krusei. medchemexpress.com

**Table 1: Antifungal Activity of Thiazole Derivatives against *Candida albicans***

Compound Type MIC Range (µg/mL) Noteworthy Features
2-amino-4,5-diarylthiazole derivatives MIC80 = 9 µM Activity similar to fluconazole. mdpi.comnih.gov
Thiazole derivatives with cyclopropane 0.008 - 7.81 Activity comparable to or greater than nystatin. nih.govnih.gov
(4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives - Promising activity against C. albicans and C. krusei. medchemexpress.com

Mutagenicity Research on Closely Related Thiazolo[4,5-f]quinoline (B14748581) Derivatives

The assessment of mutagenicity is a critical step in the development of new therapeutic agents. The Ames test, a widely used method to evaluate the mutagenic potential of chemical compounds, utilizes bacteria to detect mutations in their DNA. youtube.comyoutube.com

Studies on quinoline and its derivatives have been conducted to understand their structure-mutagenicity relationships. In one study, fourteen new quinoline derivatives were synthesized and tested for mutagenicity using the Ames test with Salmonella typhimurium TA100. nih.gov Of these, quinoline 7,8-oxide, N-methyl-quinoline 5,6-oxide, and trans-quinoline-5,6,7,8-dioxide (B232862) were found to be mutagenic. nih.gov Quinoline 7,8-oxide showed mutagenic activity only in the presence of a metabolic activation system (S9 mix). nih.gov

Further research on a series of quinoline and indole (B1671886) analogues in the Ames test revealed that five quinoline analogues were mutagenic. nih.govresearchgate.net Four of these were mutagenic in the presence of the S9 mix with the TA100 strain, while one, cinnoline, was mutagenic in the absence of the S9 mix with the TA1537 strain. nih.govresearchgate.net These findings suggest that the position of nitrogen atoms within the quinoline ring system can influence mutagenic activity. nih.govresearchgate.net

It is important to note that while the Ames test is a valuable screening tool, it has limitations. For instance, it may not be suitable for identifying pro-mutagens, which are substances that become mutagenic after being metabolized in the body. youtube.com

Cancer Research Applications and Related Biological Targets

The quinoline and thiazole scaffolds are prevalent in a variety of anticancer agents, and their hybridization has led to the development of compounds with potent and multifaceted anticancer activities.

Quinoline-chalcone hybrids have emerged as a promising class of anticancer agents. nih.govijpsjournal.com These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and arresting the cell cycle at the G2/M phase. nih.gov For example, certain quinoline-chalcone hybrids have demonstrated potent activity against A549 (non-small cell lung cancer) and K-562 (chronic myelogenous leukemia) cell lines. nih.gov The anticancer effects of these hybrids are linked to their ability to inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov

Other quinoline hybrid systems, such as those incorporating oxazole, imidazopyridine, triazole, and imidazole/benzimidazole moieties, have also shown significant anticancer potential. ijpsjournal.com For instance, novel quinoline-1,3-oxazole hybrids have been screened by the National Cancer Institute (NCI) against 60 different human cancer cell lines. ijpsjournal.com Similarly, imidazopyridine-quinoline hybrids have demonstrated significant anticancer activity across various human cancer cell lines. ijpsjournal.com

Furthermore, the conjugation of quinolones with other bioactive pharmacophores has led to the synthesis of fused pyrazolopyrimidoquinolines and other hybridized systems that exhibit potent cytotoxic activity against cancer cell lines like HCT116 (colon cancer) and HEPG2 (liver cancer). scispace.com Some of these derivatives have also been found to inhibit tubulin polymerization, a key target in cancer chemotherapy. scispace.comnih.gov

Computational methods are increasingly used to predict the biological targets of novel compounds. For newly synthesized thiazolo[4,5-b]quinoxaline derivatives, artificial intelligence-based predictions have suggested several potential molecular targets. johnshopkins.eduresearchgate.net

Insulysin (Insulin-Degrading Enzyme - IDE) Inhibition: Insulysin is a zinc metallopeptidase involved in the catabolism of insulin. researchgate.net Inhibition of IDE is considered a potential therapeutic strategy for type 2 diabetes. researchgate.net While direct studies on thiazolo[4,5-b]quinoxaline derivatives as insulysin inhibitors are limited, the structural features of these compounds may warrant investigation in this area. The design of inhibitors often involves heterocyclic scaffolds that can interact with the active site of the enzyme. researchgate.net

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation, survival, and metastasis. nih.govmdpi.com Inhibition of the STAT3 pathway is a promising approach for cancer therapy. nih.gov Novel quinazoline-based compounds have been designed to selectively inhibit STAT3 and have shown to induce cancer cell death. nih.gov These compounds can also stabilize G-quadruplex DNA structures, which are enriched in oncogene promoters, further contributing to their anticancer effects. nih.gov Given the structural similarities, thiazolo[4,5-b]quinoxaline derivatives could also be explored as potential STAT3 inhibitors.

Neurodegenerative Disease Targets: Kinases such as those in the DYRK family are implicated in neurodegenerative diseases like Alzheimer's. mdpi.com Thiazolo[4,5-g]quinazoline derivatives have been identified as having a high affinity for DYRK family kinases, suggesting their potential as therapeutic agents for these conditions. mdpi.com

Immunomodulatory Activities (e.g., Toll-like Receptor 7/8 Agonism)

Toll-like receptors (TLRs) are crucial components of the innate immune system. TLR7 and TLR8, in particular, are targets for the development of vaccine adjuvants and immunomodulatory drugs. nih.govacs.orgresearchgate.net

Imidazoquinoline-based compounds are well-known TLR7/8 agonists. nih.govacs.org Structural modifications to these compounds, such as the synthesis of polyphenolic derivatives, have been explored to enhance their potency and adjuvant activity. nih.govacs.org Some of these derivatives have shown to be more active than the parent compounds and have demonstrated superior adjuvant effects when combined with alum. nih.govacs.org

The selectivity of these compounds for TLR7 versus TLR8 appears to be dependent on the electronic configurations of the heterocyclic systems. acs.org For instance, a thiazolo[5,4-c]quinoline derivative was found to be inactive in both TLR7 and TLR8 agonism assays, while an oxazolo[5,4-c]quinoline derivative showed minimal TLR8-agonistic activity. acs.org In contrast, a pyrazolo[3,4-c]quinoline derivative was found to be a highly potent agonist for both TLR7 and TLR8. acs.org

Fluoroquinolones, another class of quinoline derivatives, have also been shown to possess immunomodulatory activities, generally by decreasing the synthesis of pro-inflammatory cytokines. nih.gov

Investigation of Action Mechanisms (e.g., Antiviral, Cellular Pathways)

The diverse biological activities of thiazoloquinoline scaffolds are a result of their interaction with various cellular pathways and molecular targets.

Antiviral Mechanisms: While the specific antiviral mechanisms of 2-Aminothiazolo[4,5-f]quinolin-5-ol are not extensively detailed in the provided context, related imidazoquinoline derivatives are known to function as synthetic agonists of TLR7/8, which are involved in the antiviral immune response. researchgate.net This suggests a potential mechanism of action for related thiazoloquinoline compounds.

Cellular Pathways: The anticancer activity of quinoline hybrids often involves the modulation of key signaling pathways. As mentioned earlier, quinoline-chalcone hybrids can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. nih.gov

Furthermore, some quinoline derivatives can act as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a significant role in the epigenetic control of gene expression. mdpi.com Inhibition and degradation of DNMTs can lead to the re-expression of tumor suppressor genes and induce apoptosis in cancer cells. mdpi.com

The ability of certain quinoline-based compounds to inhibit tubulin polymerization represents another important anticancer mechanism. scispace.comnih.gov By disrupting the microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.

Table 2: Investigated Mechanisms of Action for Thiazoloquinoline and Related Scaffolds

Mechanism of Action Compound Class Therapeutic Area
Fungal Cell Wall/Membrane Disruption Thiazole derivatives Antifungal nih.govnih.gov
Inhibition of Fungal Enzymes (e.g., CYP51) 2-amino-4,5-diarylthiazoles Antifungal mdpi.comnih.gov
DNA Damage (Mutagenesis) Quinoline derivatives Toxicology nih.gov
PI3K/Akt/mTOR Pathway Inhibition Quinoline-chalcone hybrids Anticancer nih.gov
Tubulin Polymerization Inhibition Pyrazolopyrimidoquinolines Anticancer scispace.com
STAT3 Inhibition Quinazoline derivatives Anticancer nih.gov
Toll-like Receptor 7/8 Agonism Imidazoquinolines Immunomodulation nih.govacs.org
DNA Methyltransferase (DNMT) Inhibition Bis-quinolines Anticancer mdpi.com

Computational and Theoretical Investigations of Thiazoloquinoline Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution. These methods provide a basis for rationalizing molecular stability, reactivity, and spectroscopic characteristics.

Ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are the principal methods applied to study thiazoloquinoline systems and their analogs. researchgate.net DFT, particularly with hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), has proven effective in balancing computational cost and accuracy for these molecules. researchgate.netrsc.orgnih.gov

These computational studies are used to:

Optimize Molecular Geometry: Calculations determine the most stable three-dimensional conformation of the molecule in its ground state. researchgate.netnih.gov

Analyze Vibrational Spectra: Theoretical calculations of infrared (IR) and Raman spectra help in the assignment of experimental vibrational bands. researchgate.net

Determine Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netrsc.org

Map Molecular Electrostatic Potential (ESP): ESP surfaces are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are associated with electron-rich areas (e.g., lone pairs on heteroatoms) and are susceptible to electrophilic attack, while positive regions (blue) indicate electron-poor areas. researchgate.net This is vital for understanding non-covalent interactions, such as how a substrate binds to a receptor site. researchgate.net

Predict Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), which can be correlated with experimental findings. rsc.orgnih.gov

For a series of quinoline (B57606) derivatives, DFT calculations at the B3LYP/6-31G'(d,p) level have been used to determine properties like the electrophilicity index, chemical potential, hardness, and softness. rsc.org Such studies provide a comprehensive understanding of the molecule's electronic character and reactivity. rsc.orgnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govresearchgate.net It is a cornerstone of modern drug discovery, used to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action. nih.gov

Thiazoloquinoline derivatives have been extensively studied via molecular docking to predict their interactions with various biological targets implicated in diseases like cancer.

Kinases: Protein kinases are a major class of drug targets. Docking studies have shown that thiazoloquinoline and related quinoline/quinazoline (B50416) hybrids can effectively bind to the ATP-binding site of various kinases. nih.govresearchgate.net

EGFR Kinase: Novel quinazoline-based thiazole (B1198619) derivatives have been docked into the active site of Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.netnih.gov These studies help to rationalize the potent inhibitory activities observed in vitro, with some compounds showing IC₅₀ values in the low nanomolar range. researchgate.netnih.gov

VEGFR-2: A series of thiazoloquinolinone derivatives were evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Docking scores ranged from -3.24 to -6.63 kcal/mol, with the most potent compound showing a binding energy of -6.63 kcal/mol. nih.govnih.gov Molecular dynamics (MD) simulations further confirmed the stability of the ligand-protein complex, with the amino acid Lys868 being a key interaction partner. nih.govnih.gov

BCR-ABL1 Tyrosine Kinase: Quinoline-thiazole hybrids were docked against the BCR-ABL1 tyrosine kinase (PDB ID: 3QRJ), a target in chronic myeloid leukemia. scielo.br The calculated binding energies ranged from –7.2 to –8.9 kcal/mol, suggesting a strong interaction with the enzyme's active site. scielo.br Key interactions with residues like Met318 were identified. scielo.br

DYRK1A and other Ser/Thr Kinases: A library of thiazolo[5,4-f]quinazolines was evaluated against a panel of kinases including DYRK1A, CDK5, CK1, and GSK3. nih.gov Several compounds showed potent inhibition of DYRK1A, with IC₅₀ values in the double-digit nanomolar range (e.g., 40-50 nM). nih.gov

p53 Receptor Interaction: The p53 tumor suppressor protein is regulated by its interaction with proteins like Mdm2 and Mdmx. nih.gov Disrupting this interaction is a key anticancer strategy. While direct docking studies of 2-Aminothiazolo[4,5-f]quinolin-5-ol with the p53-Mdm2/Mdmx interface are not prominently featured in the provided results, the principles are well-established. Docking is used to predict how small molecules can mimic the key p53 residues (F19, W23, L26) that bind to a hydrophobic cleft on Mdm2/Mdmx. nih.gov For example, studies on other compounds have shown that they can bind to this cleft, and docking simulations can compute the binding affinity, often reported as a dissociation constant (Kd) or a docking score. d-nb.info Phytocompounds docked against mutant p53 have shown binding efficiencies ranging from -4.00 to -8.44 kcal/mol. phytopharmajournal.com

CYP Enzymes: While specific docking studies for this compound with CYP51 were not identified in the search results, the interaction of related compounds with cytochrome P450 (CYP) enzymes is a subject of study. For instance, indole-3-carbinol, which also contains a heterocyclic core, is known to induce CYP1A1 and CYP1A2, enzymes that metabolize quinoline-based carcinogens. nih.gov In silico ADME and toxicity predictions for various heterocyclic compounds often include assessments of their potential to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for avoiding drug-drug interactions. phytopharmajournal.com

Table 1: Examples of Molecular Docking Studies on Thiazoloquinoline Systems and Related Analogs

Compound ClassTarget ProteinRange of Binding Scores (kcal/mol)Key Interacting ResiduesReference
Thiazoloquinolinone derivativesVEGFR-2-3.24 to -6.63Lys868, Asp1046, Glu885, Cys1045 nih.govnih.gov
Quinoline-thiazole hybridsBCR-ABL1 Tyrosine Kinase-7.2 to -8.9Met318 scielo.br
Quinoline-3-carboxamidesATM KinaseNot specifiedHinge region binding mdpi.com
Thioxanthone derivativesPDGFR Kinase-7.10 to -8.57Cys673 researchgate.net

A primary goal of molecular docking is to facilitate the rational design of new, improved molecules. By understanding the specific interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—between a lead compound and its target, medicinal chemists can propose structural modifications to enhance binding affinity and selectivity. researchgate.netnih.gov

This process involves:

Identifying Key Interactions: Docking reveals which parts of the molecule are essential for binding and which amino acid residues in the target's active site are involved. nih.gov

Structure-Activity Relationship (SAR) Studies: The results from docking are combined with experimental activity data to build SAR models. researchgate.netnih.gov For example, if docking shows an empty hydrophobic pocket near a substituent on the thiazoloquinoline core, chemists can design derivatives with larger hydrophobic groups at that position to fill the pocket and increase potency.

Iterative Optimization: New derivatives are designed, synthesized, and tested. The results are then used to refine the docking model and design the next generation of compounds. This iterative cycle has been successfully applied to develop potent kinase inhibitors, where modifications to the thiazoloquinoline scaffold led to improved activity. researchgate.netnih.govresearchgate.net

Mechanistic Computational Modeling (e.g., Reaction Pathways, Regioselectivity)

Computational chemistry is not limited to studying static molecules; it can also model the entire course of a chemical reaction. For the synthesis of complex heterocyclic systems like thiazoloquinolines, computational modeling can provide deep mechanistic insights. nih.gov

These studies often involve:

Mapping Reaction Energy Profiles: DFT calculations are used to locate the structures and energies of reactants, transition states, intermediates, and products along a proposed reaction pathway.

Calculating Activation Barriers: The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. By comparing the activation barriers for different possible pathways, chemists can predict which reaction is more likely to occur. nih.gov

Explaining Regioselectivity: Many reactions can yield multiple isomers (regioisomers). Computational modeling can explain why one regioisomer is formed preferentially over another. For instance, in the cycloisomerization of certain allenes catalyzed by gold, DFT studies showed that the observed regioselectivity (e.g., 1,2-Br migration vs. 1,2-H shift) is controlled by the catalyst's ligands, a prediction that was subsequently confirmed by experiment. nih.gov

Retrosynthetic Analysis: Modern approaches combine machine learning and deep learning with chemical knowledge to predict synthetic pathways for complex molecules. nih.gov These tools can analyze a target structure and suggest a sequence of reactions to synthesize it, transforming synthesis design from a purely intuitive process to a more data-driven one. nih.govmit.edu

In Silico ADME Prediction for Lead Optimization

For a compound to be a successful drug, it must not only be potent and selective but also possess favorable pharmacokinetic properties. These are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. nih.gov

In silico ADME prediction models are widely used for thiazoloquinoline systems and other drug candidates. nih.govscilit.com These models use a compound's structure to estimate various physicochemical and pharmacokinetic parameters:

Lipinski's Rule of Five: A widely used filter to assess "drug-likeness" and predict oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Many studies confirm that newly synthesized thiazole and quinoline derivatives adhere to these rules. phytopharmajournal.comrsc.org

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models). nih.gov

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding. researchgate.netmdpi.com

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. phytopharmajournal.com

Excretion: Related to properties like solubility.

Toxicity: Prediction of potential toxicities such as carcinogenicity, mutagenicity, and hepatotoxicity. researchgate.netmdpi.com

Studies on various thiazole and quinoline derivatives have shown that these compounds generally possess favorable, drug-like ADME profiles, making them promising candidates for further development. nih.govnih.govrsc.org

Table 2: Common In Silico ADME/Tox Properties Predicted for Thiazoloquinoline Analogs

ADME/Tox ParameterDescriptionGeneral Findings for Thiazoloquinolines/AnalogsReference
Drug-Likeness (Lipinski's Rule)Assesses oral bioavailability based on MW, logP, H-bond donors/acceptors.Most derivatives satisfy the rule, indicating good potential for oral absorption. rsc.org
Gastrointestinal (GI) AbsorptionPredicts the extent of absorption from the gut.Generally predicted to have high GI absorption. mdpi.com
Blood-Brain Barrier (BBB) PenetrationPredicts if the compound can cross into the central nervous system.Variable; some compounds predicted to be non-penetrant, which is desirable for peripherally acting drugs. researchgate.net
CYP InhibitionPredicts potential for drug-drug interactions by inhibiting metabolic enzymes.Many derivatives are predicted to be non-inhibitors of major CYP isoforms. phytopharmajournal.com
Toxicity (e.g., Carcinogenicity)Flags potential for long-term toxicity.Generally predicted to be non-carcinogenic and non-mutagenic. nih.govresearchgate.net

Future Research Directions and Potential Applications

Development of Novel and Green Synthetic Methodologies for Specific Isomers

The synthesis of quinoline (B57606) and thiazole (B1198619) derivatives has traditionally involved methods that are often not environmentally benign. Future research should prioritize the development of novel and green synthetic routes to access specific isomers like 2-aminothiazolo[4,5-f]quinolin-5-ol. Strategies could include one-pot syntheses, which reduce waste and improve efficiency. For instance, a facile one-pot synthesis has been successfully employed for creating complex biquinoline derivatives. researchgate.net The use of greener solvents and catalysts is also a key consideration. Microwave-assisted organic synthesis, for example, has been shown to accelerate the synthesis of related thiazolo[5,4-d]pyrimidine (B3050601) derivatives, often leading to higher yields in shorter reaction times. nih.gov

Furthermore, the development of synthetic methods that allow for precise control over regioselectivity is crucial for producing specific isomers. Current synthetic strategies for related thiazoloquinolines can be limited, especially when dealing with electron-deficient aromatic systems. mdpi.comresearchgate.net Overcoming these limitations, perhaps through the use of novel protecting groups or catalytic systems, will be essential for the efficient and specific synthesis of this compound.

Table 1: Potential Green Synthetic Approaches

ApproachDescriptionPotential Advantages
One-Pot Synthesis Combining multiple reaction steps into a single procedure without isolating intermediates.Reduced solvent usage, time, and waste. researchgate.net
Microwave-Assisted Synthesis Utilizing microwave radiation to heat reactions.Faster reaction times, higher yields, and improved purity. nih.gov
Catalytic Methods Employing catalysts to facilitate reactions and improve selectivity.Increased efficiency, milder reaction conditions, and potential for asymmetric synthesis.

Exploration of Diverse Biological Targets and Therapeutic Areas for this compound

The 2-aminothiazole (B372263) and quinoline cores are present in numerous compounds with a wide array of biological activities. researchgate.netnih.gov This suggests that this compound could be a valuable scaffold for targeting various diseases.

Anticancer Activity: Many 2-aminothiazole derivatives have been investigated as potent anticancer agents. nih.gov They have been shown to inhibit various kinases, which are critical enzymes in cancer cell signaling pathways. For example, some 2-aminobenzothiazole (B30445) derivatives are effective inhibitors of VEGFR-2 and c-MET kinases, which are involved in angiogenesis and tumor growth. nih.gov Given that the quinoline moiety is also a well-known pharmacophore in anticancer drug design, it is plausible that this compound could exhibit significant antiproliferative effects.

Antimicrobial and Antifungal Activity: The quinoline ring system is a known feature of many antibacterial and antifungal agents. researchgate.net Similarly, 2-aminothiazole derivatives have demonstrated broad-spectrum antimicrobial and antifungal properties. nih.govmdpi.comnih.gov Research into novel 2-amino-5-substituted 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with the thiazole part of the target compound, has identified molecules with potent activity against various bacterial and fungal strains. nih.gov Therefore, this compound and its derivatives warrant investigation as potential new antimicrobial and antifungal agents.

Other Therapeutic Areas: The structural framework of this compound may also be relevant for other therapeutic applications. For instance, related compounds have shown potential as anti-inflammatory agents and inhibitors of HIV. nih.gov The food-borne carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a related heterocyclic amine, has been studied for its interaction with biological macromolecules, highlighting the potential for such structures to modulate biological pathways. nih.govnih.gov

Integration of Advanced Computational Approaches in Drug Discovery and Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. For a molecule like this compound, where extensive experimental data may be lacking, computational approaches are invaluable.

Molecular Docking and Virtual Screening: Molecular docking simulations can predict the binding orientation and affinity of a ligand to a specific protein target. This can be used to screen large virtual libraries of compounds against known biological targets, such as kinases or microbial enzymes, to identify potential hits. For example, molecular docking has been used to understand the anti-Candida albicans mechanism of 2-amino-4,5-diarylthiazole derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This can be used to predict the activity of new, unsynthesized derivatives of this compound and to guide the design of more potent analogs.

Sequence-Based Drug Design: Emerging concepts like sequence-to-drug design, which leverage protein sequence information to predict drug-like small molecule modulators, could be applied. nih.gov This approach could help in identifying potential biological targets for this compound without relying on traditional structure-based methods.

Design of Targeted Derivatives with Enhanced Selectivity and Potency for Specific Biological Pathways

Once a promising biological activity is identified for the this compound scaffold, the next step is to design derivatives with improved selectivity and potency. This involves making specific chemical modifications to the core structure and evaluating their impact on biological activity.

Structure-activity relationship (SAR) studies on related compounds have provided valuable insights. For example, in a series of 2-aminobenzothiazole derivatives, the nature of the substituent on the thiazole ring was found to significantly influence their anti-angiogenic activity. nih.gov Similarly, for thiazolo[5,4-d]pyrimidine derivatives, the substituents at positions 2 and 5 were key modulators of their affinity for adenosine (B11128) receptors. nih.gov

By systematically modifying the 2-amino group, the quinoline ring, and the thiazole moiety of this compound, it should be possible to develop targeted derivatives with optimized pharmacological profiles. For example, introducing different aryl or alkyl groups could modulate the compound's lipophilicity and its interaction with specific binding pockets in a target protein.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-aminothiazolo[4,5-f]quinolin-5-ol, and what are their key challenges?

  • Methodological Answer : The compound is typically synthesized via cyclization of 5-aminoquinoline derivatives. A common method involves treating 5-aminoquinoline with potassium thiocyanate and bromine in glacial acetic acid, forming the thiazole ring through thiocyanation and subsequent cyclization. However, regioselectivity issues may arise, as competing thiocyanation at alternative positions (e.g., C-8 in isoquinoline derivatives) can lead to undesired byproducts. Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) is critical to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm aromatic proton environments and amine/thiazole connectivity. For example, the NH₂ group typically appears as a broad singlet (~δ 5.5–6.5 ppm) in DMSO-d₆ .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) using a mobile phase of acetonitrile/water (70:30 v/v) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₈N₄OS, MW 244.26) .

Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Mutagenicity Testing : Perform the Ames test (Salmonella typhimurium strains TA98/TA100) to assess frameshift or base-pair substitution potential. Positive controls (e.g., MeIQx) and metabolic activation (S9 liver homogenate) are required .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HepG2) at concentrations 1–100 µM to determine IC₅₀ values. Include controls for solvent effects (e.g., DMSO <0.1% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mutagenic vs. anti-cancer activities of this compound derivatives?

  • Methodological Answer :

  • Mechanistic Profiling : Compare DNA adduct formation (³²P-postlabeling assay) versus topoisomerase inhibition (gel electrophoresis with supercoiled plasmid DNA). Mutagenicity often correlates with adduct formation, while anti-cancer activity may involve enzyme inhibition .
  • Dose-Response Studies : Evaluate low-dose mutagenic effects (0.1–10 µM) versus high-dose cytotoxic effects (>50 µM) to identify therapeutic windows .

Q. What strategies optimize the compound’s photophysical properties for pH sensing applications?

  • Methodological Answer :

  • Solvent Engineering : Test fluorescence quantum yield (Φ) in solvents with varying H-bond donor capacity (e.g., methanol vs. DMSO). Acidic conditions (pH <4) may induce protonation of the thiazole N, shifting emission from 450 nm (neutral) to 520 nm (protonated) .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂ at C-7) to enhance Stokes shift and reduce self-quenching. Validate via time-resolved fluorescence spectroscopy .

Q. How does this compound interact with DNA, and what techniques validate binding modes?

  • Methodological Answer :

  • Fluorescence Quenching : Titrate CT-DNA into a solution of the compound and measure emission quenching (λₑₓ = 350 nm). Calculate binding constants (Kb) via Stern-Volmer plots .
  • Circular Dichroism (CD) : Monitor changes in DNA’s B-form signature (positive band at 275 nm, negative at 245 nm) upon ligand interaction. Groove binding typically preserves B-form, while intercalation distorts it .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with d(G-C)₃ sequences. The aminothiazole group may hydrogen-bond with guanine N7/O6 .

Data Analysis and Interpretation

Q. How should researchers address inconsistent solubility data across studies?

  • Methodological Answer :

  • Solubility Screening : Use a standardized protocol (shake-flask method) in PBS (pH 7.4), DMSO, and ethanol. Measure via UV-Vis spectroscopy at λₘₐₓ (~310 nm). Discrepancies often arise from polymorphic forms; characterize crystallinity via X-ray diffraction (XRD) .

Q. What statistical methods are appropriate for dose-response studies in heterogeneous cell populations?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to estimate Hill slope and EC₅₀.
  • ANOVA with Tukey’s Test : Compare multiple treatments (e.g., compound vs. positive/negative controls) to assess significance (p <0.05) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in mutagenicity assays?

  • Methodological Answer :

  • Containment : Use Class II biosafety cabinets for Ames testing to avoid aerosol exposure.
  • Waste Disposal : Decontaminate with 10% sodium hypochlorite (30 min) before autoclaving. Follow NIH/OSHA guidelines for carcinogen handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.